(4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Description

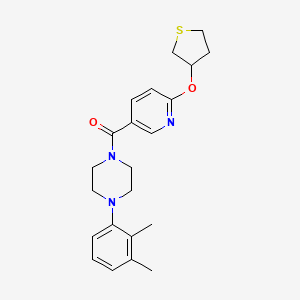

The compound "(4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone" is a piperazine-pyridine hybrid featuring a 2,3-dimethylphenyl group on the piperazine ring and a tetrahydrothiophen-3-yloxy substituent on the pyridine moiety.

Properties

IUPAC Name |

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S/c1-16-4-3-5-20(17(16)2)24-9-11-25(12-10-24)22(26)18-6-7-21(23-14-18)27-19-8-13-28-15-19/h3-7,14,19H,8-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSFHZZLRNZVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCSC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity.

Mode of Action

It is known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.

Biochemical Pathways

It is known that piperazine derivatives can affect a variety of biochemical pathways due to their wide range of biological activities.

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5).

Biological Activity

The compound (4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a pyridine ring substituted with a tetrahydrothiophene group. Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibition of cell proliferation in breast and colon cancer models .

- Antimicrobial Properties : The presence of the tetrahydrothiophene moiety may enhance the compound's antibacterial and antifungal activities. Related compounds have demonstrated effectiveness against a variety of microbial strains, indicating potential for development as an antimicrobial agent .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they may inhibit deubiquitinases or other critical enzymes that regulate cellular pathways .

- Interference with Cell Signaling Pathways : The structural components suggest potential interactions with receptors or signaling molecules involved in tumor growth and immune response modulation .

Case Studies and Research Findings

- Antitumor Studies : A study on related piperazine derivatives revealed that modifications in the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. The presence of electron-donating groups was correlated with enhanced activity .

- Antimicrobial Testing : In vitro testing showed that compounds structurally similar to the target compound exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against certain bacterial strains .

- Pharmacokinetics and Toxicology : Initial pharmacokinetic studies suggest favorable absorption profiles for similar compounds, although detailed toxicological assessments are necessary to ensure safety for therapeutic use .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several piperazine- and pyridine-based derivatives described in the evidence. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Piperazine vs. Imidazo-Pyridine Cores: The target compound lacks the fused imidazo-pyridine ring seen in compounds like 8p and 10a–10b, which may reduce steric hindrance and alter binding affinity to biological targets .

Substituent Impact on Physicochemical Properties :

- The 2,3-dimethylphenyl group on the piperazine ring likely increases lipophilicity compared to triazolyl-ethyl or nitrophenyl substituents in 8p or 1l , which could influence blood-brain barrier permeability .

- Liquid-state compounds like 10a–10b (with long alkyl chains) exhibit lower crystallinity than solid-state analogues, suggesting divergent pharmacokinetic profiles .

Key Observations:

- The absence of imidazo-pyridine protons (e.g., δ 8.65 in 8p ) in the target compound’s hypothetical NMR spectrum would simplify its aromatic region.

- The tetrahydrothiophen-3-yloxy group would introduce distinct 1H NMR signals near δ 3.5–4.5 (oxy-methylene and thiophene protons) and 13C NMR shifts for the sulfur-containing ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.